2-(3-Nitrophenyl)-2-oxoethyl 2-(benzo[d]thiazol-2-ylthio)acetate
CAS No.: 304475-17-0
Cat. No.: VC21461479
Molecular Formula: C17H12N2O5S2
Molecular Weight: 388.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 304475-17-0 |
|---|---|
| Molecular Formula | C17H12N2O5S2 |
| Molecular Weight | 388.4g/mol |
| IUPAC Name | [2-(3-nitrophenyl)-2-oxoethyl] 2-(1,3-benzothiazol-2-ylsulfanyl)acetate |
| Standard InChI | InChI=1S/C17H12N2O5S2/c20-14(11-4-3-5-12(8-11)19(22)23)9-24-16(21)10-25-17-18-13-6-1-2-7-15(13)26-17/h1-8H,9-10H2 |
| Standard InChI Key | HSIJOUGMQUDUSH-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)N=C(S2)SCC(=O)OCC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
| Canonical SMILES | C1=CC=C2C(=C1)N=C(S2)SCC(=O)OCC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
2-(3-Nitrophenyl)-2-oxoethyl 2-(benzo[d]thiazol-2-ylthio)acetate is a complex organic compound characterized by specific molecular parameters that define its identity. The compound features a benzothiazole core connected to an acetate ester via a sulfur linkage, with a nitrophenyl group providing additional functionality.
Physical and Chemical Properties
The compound possesses distinctive chemical and physical properties that define its behavior in biological systems and chemical reactions. These properties are summarized in Table 1.
Table 1. Physical and Chemical Properties of 2-(3-Nitrophenyl)-2-oxoethyl 2-(benzo[d]thiazol-2-ylthio)acetate
| Property | Value |
|---|---|
| CAS Number | 304475-17-0 |
| Molecular Formula | C17H12N2O5S2 |
| Molecular Weight | 388.4 g/mol |
| IUPAC Name | [2-(3-nitrophenyl)-2-oxoethyl] 2-(1,3-benzothiazol-2-ylsulfanyl)acetate |
| Standard InChI | InChI=1S/C17H12N2O5S2/c20-14(11-4-3-5-12(8-11)19(22)23)9-24-16(21)10-25-17-18-13-6-1-2-7-15(13)26-17/h1-8H,9-10H2 |
| Standard InChIKey | HSIJOUGMQUDUSH-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)N=C(S2)SCC(=O)OCC(=O)C3=CC(=CC=C3)N+[O-] |
The chemical structure features several key functional groups that contribute to its reactivity and potential biological activity:
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A benzothiazole heterocyclic system that provides a rigid scaffold
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A thioether linkage that connects the benzothiazole unit to the acetate portion
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An ester functional group that acts as a potential cleavage site in biological systems
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A nitrophenyl moiety that can engage in hydrogen bonding and electron transfer processes
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A ketone group that offers additional hydrogen bond accepting capability
Structural Features and Conformational Analysis
The compound's structure incorporates several pharmacophoric elements that are known to contribute to biological activity. The benzothiazole core is a privileged structure in medicinal chemistry, while the nitro group on the phenyl ring can participate in various interactions with biological targets.
The thiazole ring bears an acidic proton at C-2, which enhances its reactivity and makes it a significant building block for the production of bioactive compounds. This reactivity enables the formation of the thioether linkage that characterizes the compound's structure .
Structure-Activity Relationships
The biological activity of benzothiazole derivatives is strongly influenced by the nature and position of substituents. Several key observations from structure-activity relationship (SAR) studies of related compounds could inform the potential activity profile of 2-(3-Nitrophenyl)-2-oxoethyl 2-(benzo[d]thiazol-2-ylthio)acetate:
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The presence of a nitro group at the meta-position of the phenyl ring, as in our target compound, may enhance antimicrobial activity
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The presence of a free amino group at the 2-position, a carboxylic acid moiety at the 4-position, and a phenyl ring at the 5-position of thiazole scaffolds has been identified as essential for certain enzyme inhibitory activities
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Electron-withdrawing groups like NO2 on phenyl rings have been associated with enhanced antibacterial activity
Current Research and Future Directions
Research on 2-(3-Nitrophenyl)-2-oxoethyl 2-(benzo[d]thiazol-2-ylthio)acetate and related compounds continues to evolve, with several promising directions for future investigation.
Analytical Methods for Characterization
Comprehensive characterization of the compound would require a combination of analytical techniques:
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
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Infrared (IR) spectroscopy to identify functional groups
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Mass spectrometry for molecular weight confirmation and fragmentation pattern analysis
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X-ray crystallography for definitive three-dimensional structure determination
Biological Evaluation
Future studies should focus on the biological evaluation of 2-(3-Nitrophenyl)-2-oxoethyl 2-(benzo[d]thiazol-2-ylthio)acetate through:
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In vitro assays against cancer cell lines, bacterial strains, and inflammatory mediators
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Enzyme inhibition studies to identify potential molecular targets
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In vivo studies in appropriate animal models to assess pharmacokinetics and efficacy
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Structure-activity relationship studies to optimize the lead compound
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